2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMWPKGLNDXEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-07-5 | |
| Record name | 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution to Form Fluorophenoxy Intermediate
A common approach to introduce the 4-fluorophenoxy group on a phenyl ring involves nucleophilic aromatic substitution (SNAr) of a suitable phenol derivative with a fluorinated aromatic compound. The reaction is typically facilitated by:
- Use of a strong base such as sodium hydride (NaH) to deprotonate the phenol.
- Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (often 80–120 °C) to promote substitution.
This step yields 4-(4-fluorophenoxy)phenyl intermediates that serve as precursors for further functionalization.
Introduction of the Ethanamine Side Chain
The ethanamine moiety can be introduced via:
- Alkylation of the aromatic intermediate with a suitable haloalkylamine (e.g., 2-bromoethylamine derivatives).
- Reduction of corresponding nitrile or nitro precursors to amines.
- Reductive amination strategies starting from aldehyde or ketone intermediates.
In some cases, phthalimide-protected intermediates are used to mask the amine during synthetic steps, followed by hydrazinolysis to liberate the free amine.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), which improves the compound’s stability, crystallinity, and ease of handling.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Fluorophenol + Phenyl derivative | NaH, DMF, 100 °C, 6–12 hours | 4-(4-Fluorophenoxy)phenyl intermediate |
| 2 | Intermediate + 2-bromoethylamine or protected amine | Alkylation, reflux in DMF or MeCN | 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine precursor |
| 3 | Protected amine intermediate | Hydrazinolysis (if phthalimide used) | Free amine |
| 4 | Free amine | HCl in ethanol/ether, room temp | 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride |
Detailed Research Findings and Notes
The use of palladium-catalyzed Suzuki–Miyaura coupling has been reported for related fluorophenyl derivatives, enabling the formation of C–C bonds in complex aromatic systems. However, for this specific compound, nucleophilic aromatic substitution remains the primary method for introducing the fluorophenoxy group due to the presence of electron-withdrawing fluorine which activates the aromatic ring for SNAr.
Protection strategies such as phthalimide protection of amines are valuable in multi-step syntheses to prevent side reactions. Hydrazinolysis is an effective method to remove the phthalimide group, yielding the free amine in good yields.
Industrial scale synthesis may incorporate continuous flow reactors to optimize reaction times, yields, and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt with high purity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Fluorophenol, NaH, DMF, elevated temp | Direct introduction of fluorophenoxy group | Requires strong base and careful temperature control |
| Alkylation with Haloalkylamine | Haloethylamine, DMF, reflux | Straightforward amine side chain installation | Possible side reactions, need for protection |
| Phthalimide Protection/Hydrazinolysis | Phthalimide, hydrazine hydrate | Protects amine functionality, high yield | Additional steps increase complexity |
| Hydrochloride Salt Formation | HCl in ethanol or ether | Improves stability and handling | Requires careful solvent choice |
Chemical Reactions Analysis
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -F, -SO₂CH₃): Fluorine (target compound) and methylsulfonyl () groups enhance polarity and may improve interactions with polar receptor pockets. Fluorine’s smaller size allows tighter binding in sterically constrained environments compared to bulkier sulfonyl groups .
Positional Isomerism
The positional isomer 1-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride () demonstrates how ethylamine attachment position affects molecular geometry. Such differences can lead to varied receptor activation profiles or off-target effects .
Pharmacological Context
While direct activity data for the target compound is absent in the evidence, structurally related TAAR1 agonists (e.g., triazole-containing ethylamines in ) highlight the importance of the ethylamine backbone in receptor binding. Substituents on the aromatic ring modulate efficacy and selectivity .
Biological Activity
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride, also known as 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
- Molecular Formula : C15H16ClFNO
- Molecular Weight : 267.73 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water, enhancing its utility in pharmaceutical formulations.
The compound features a fluorophenoxy group attached to a phenethylamine backbone, which is significant for its interaction with biological systems. The presence of the fluorine atom is believed to enhance binding affinity to specific molecular targets, potentially influencing its biological activity.
The mechanism of action of this compound involves interactions with various enzymes and receptors within biological systems. The fluorophenoxy group enhances its binding affinity, while the ethanamine moiety facilitates interaction with biological membranes. This compound may modulate several biochemical pathways, influencing cellular responses and signaling cascades.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit varied antimicrobial properties:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1b | Antibacterial | 16 μg/mL against H. influenzae |
| ACP1a | Antibacterial | 64 μg/mL against N. meningitidis |
| 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine | Potentially active against Gram-positive bacteria | TBD |
The compound's potential as an antimicrobial agent is under investigation, particularly for its efficacy against bacterial pathogens.
Neuropharmacological Potential
Given its structural characteristics, this compound is being studied for its possible interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence pathways associated with neurological disorders, making it a candidate for further research in drug development targeting conditions such as depression or anxiety.
Comparative Studies
Comparative analyses with structurally related compounds provide insights into the unique biological activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)ethylamine | Lacks phenoxy group | Lower binding affinity |
| 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride | Similar amine structure | Different substitution pattern affects activity |
These comparisons highlight the unique aspects of this compound that may contribute to its distinct pharmacological profile.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of similar compounds in various biological assays:
- Antichlamydial Activity : Compounds structurally related to this compound showed selective activity against Chlamydia species, indicating potential for developing new therapeutic agents targeting this pathogen .
- Toxicity Assessments : Evaluations of toxicity towards human cells indicated that certain derivatives did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .
- Pharmacokinetic Profiles : Investigations into metabolic stability using human liver microsomes revealed that compounds with similar structures undergo metabolism via cytochrome P450 enzymes, impacting their efficacy and safety .
Q & A
Basic: What are the recommended safety protocols for handling 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms .
- Ventilation: Perform reactions in glove boxes if toxic vapors (e.g., HCl) are generated during synthesis .
- Waste Disposal: Segregate aqueous and organic waste. Neutralize acidic residues before disposal via certified hazardous waste contractors .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers due to hygroscopic properties .
Intermediate: What synthetic routes are reported for this compound?
Answer:
- Step 1: Coupling 4-fluorophenol with 4-bromophenyl ethylamine via Ullmann or Buchwald-Hartwig reactions (Pd catalysis, 80–100°C) .
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Step 3: Hydrochloride salt formation using HCl gas in anhydrous diethyl ether .
Intermediate: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR: Use H/C NMR to verify aromatic proton environments (δ 6.8–7.4 ppm) and amine/ether linkages .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm deviation from theoretical values .
- HPLC: Assess purity (>98%) using C18 columns (ACN/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Answer:
- Assay Validation: Compare functional assays (e.g., cAMP accumulation for TAAR1 agonism) across cell lines (HEK293 vs. CHO) to rule out system-specific biases .
- Control Experiments: Include reference agonists (e.g., serotonin for 5-HT2A receptor studies) to normalize potency metrics .
- Statistical Analysis: Apply ANOVA with post-hoc tests to identify outliers in dose-response curves .
Advanced: What strategies optimize the synthesis yield of this compound in scaled-up reactions?
Answer:
- Catalyst Screening: Test Pd(OAc)/XPhos vs. CuI/1,10-phenanthroline for coupling efficiency .
- Solvent Optimization: Replace DMF with toluene/water biphasic systems to reduce side reactions .
- Workflow: Pilot microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 60% .
Advanced: How does the 4-fluorophenoxy moiety influence receptor binding selectivity?
Answer:
- Molecular Docking: Model interactions with TAAR1/5-HT2A receptors to identify H-bonding with Ser107/Asn343 residues .
- SAR Studies: Compare with analogs (e.g., 4-chloro or 4-methylphenoxy derivatives) to quantify fluorinated groups’ effects on EC values .
Advanced: What methods are used to assess metabolic stability in preclinical studies?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0/30/60 min .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) .
Advanced: How can researchers address poor solubility in aqueous buffers during in vitro testing?
Answer:
- Co-Solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH 2) and dilute into assay buffers .
Advanced: What computational tools predict the compound’s ADME properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
